4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is an organic compound that features a triazole ring, a pyridine ring, and a benzonitrile group
Preparation Methods
The synthesis of 4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: This step involves the reaction of the triazole derivative with a thiol compound.
Attachment of the benzonitrile group: This can be done through a nucleophilic substitution reaction where the sulfanyl group reacts with a benzonitrile derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can serve as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds with biological targets, while the pyridine and benzonitrile groups can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar biological activities but different substituents on the triazole ring.
4-(4-pyridinyl)benzonitrile: This compound lacks the triazole ring but shares the pyridine and benzonitrile groups.
The uniqueness of 4-({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile lies in its combination of these functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N5S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H17N5S/c1-16-2-8-20(9-3-16)27-21(19-10-12-24-13-11-19)25-26-22(27)28-15-18-6-4-17(14-23)5-7-18/h2-13H,15H2,1H3 |
InChI Key |
KHORAGPXTSKYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
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